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Compound of Interest

Compound Name:
4-(2-Methylimidazol-1-

ylmethyl)phenylamine

Cat. No.: B1353965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Methylimidazol-1-
ylmethyl)phenylamine, a heterocyclic amine belonging to the N-substituted imidazole class.

Due to the structural motifs present, this compound and its derivatives are of significant interest

in medicinal chemistry and drug discovery. This document consolidates available chemical

data, outlines a plausible synthetic pathway, and discusses the potential biological context

based on the activities of structurally related compounds.

Core Compound Identification and Structure
The IUPAC name for the compound is 4-(2-Methylimidazol-1-ylmethyl)phenylamine. It

consists of a 2-methylimidazole ring linked via a methylene bridge from its N1-position to the

C4-position of an aniline (phenylamine) ring.

The structure is represented by the SMILES string Cc1nccn1Cc2ccc(N)cc2.

Table 1: Chemical Identifiers and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1353965?utm_src=pdf-interest
https://www.benchchem.com/product/b1353965?utm_src=pdf-body
https://www.benchchem.com/product/b1353965?utm_src=pdf-body
https://www.benchchem.com/product/b1353965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
4-(2-Methylimidazol-1-
ylmethyl)phenylamine

Synonyms

{4-[(2-methyl-1H-imidazol-1-

yl)methyl]phenyl}amine, 4-[(2-methyl-1H-

imidazol-1-yl)methyl]aniline

CAS Number 772311-98-5

Molecular Formula C₁₁H₁₃N₃

Molecular Weight 187.24 g/mol

InChI Key KWSBIEFIWQOXTF-UHFFFAOYSA-N

| Physical Form | Solid |

Table 2: Safety and Hazard Information

Hazard Type Classification

GHS Pictogram Skull and crossbones (GHS06)

Signal Word Danger

Hazard Statement H301: Toxic if swallowed

Precautionary Statement
P301 + P310: IF SWALLOWED: Immediately

call a POISON CENTER or doctor/physician

| Hazard Class | Acute Toxicity 3 (Oral) |

Note: Sigma-Aldrich provides this product for early discovery research and does not collect

extensive analytical data. The buyer is responsible for confirming the product's identity and

purity.

Experimental Protocols: Synthesis
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While a specific, detailed protocol for the synthesis of 4-(2-Methylimidazol-1-
ylmethyl)phenylamine is not readily available in peer-reviewed literature, a plausible and

efficient method is the N-alkylation of 2-methylimidazole. This is a fundamental and widely used

transformation in the synthesis of N-substituted imidazoles. The following protocol is adapted

from established procedures for similar N-alkylation reactions.

Proposed Synthetic Route: The synthesis involves the nucleophilic substitution reaction

between the sodium salt of 2-methylimidazole and 4-(chloromethyl)aniline or a related benzyl

halide derivative. A base is required to deprotonate the imidazole, increasing its nucleophilicity.

2-Methylimidazole

Base (e.g., NaH)
Solvent (e.g., THF)

4-(Bromomethyl)aniline
(or related halide)

4-(2-Methylimidazol-1-ylmethyl)phenylamine

Click to download full resolution via product page

Fig 1. Proposed reaction scheme for synthesis.

Detailed Protocol: N-Alkylation of 2-Methylimidazole

This protocol employs sodium hydride (NaH) as a strong base in an anhydrous solvent like

tetrahydrofuran (THF).

Materials:

2-Methylimidazole (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

4-(Bromomethyl)aniline hydrobromide (or corresponding protected aniline derivative) (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool the

suspension to 0°C using an ice bath.

Add a solution of 2-methylimidazole (1.0 eq) in anhydrous THF dropwise to the NaH

suspension.

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and

stir for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating the

formation of the sodium imidazolide salt.

Alkylation: Cool the reaction mixture back to 0°C and add a solution of 4-

(bromomethyl)aniline hydrobromide (1.0 eq) in anhydrous THF dropwise. Note: If using a

protected aniline, the protecting group may need to be removed in a subsequent step.

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Carefully quench the reaction by the dropwise addition of saturated aqueous

NH₄Cl solution at 0°C.

Partition the mixture between ethyl acetate and water. Separate the organic layer, and

extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers and wash with water, followed by brine.
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Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent

in vacuo to yield the crude product.

Purify the resulting residue by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Characterization: Confirm the identity and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Work-up & Isolation Purification & Analysis

Deprotonation Alkylation
Sodium Imidazolide

Quenching
Crude Mixture

Extraction Drying Chromatography
Crude Product

Characterization
Pure Product

Click to download full resolution via product page

Fig 2. General experimental workflow for synthesis and purification.

Biological Context and Potential Applications
Specific biological activity and mechanism of action data for 4-(2-Methylimidazol-1-
ylmethyl)phenylamine are not extensively documented in the public domain. However, the

benzimidazole scaffold (a related bicyclic structure) and N-substituted imidazoles are

recognized as "privileged structures" in medicinal chemistry.[1] They are key components in

numerous FDA-approved drugs and clinical candidates.

Anticancer and Antimicrobial Potential:

Anticancer Activity: Benzimidazole derivatives have shown significant potential as anticancer

agents, targeting a variety of mechanisms.[2][3] These include the inhibition of protein

kinases (e.g., CDK4/6, Aurora B kinase), disruption of microtubule polymerization, and

inhibition of DNA repair enzymes like PARP.[4][5] The primary outcomes of these interactions

are often the arrest of the cell cycle and the induction of apoptosis (programmed cell death).

[1]
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Antimicrobial Activity: N-alkylated imidazole derivatives have been synthesized and

investigated for their antibacterial and antifungal properties.[6] Their activity is often linked to

the disruption of microbial cell membranes or the inhibition of essential enzymes, such as

dihydrofolate reductase.[2]

Given its structure, 4-(2-Methylimidazol-1-ylmethyl)phenylamine serves as a valuable

scaffold for developing novel therapeutic agents targeting these pathways.

Plausible Signaling Pathway: Induction of Apoptosis

Based on the known activities of related benzimidazole compounds, a plausible mechanism for

anticancer activity is the induction of the intrinsic (mitochondrial) apoptosis pathway. This

pathway is a critical target in cancer therapy.
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Fig 3. Representative intrinsic apoptosis pathway targeted by imidazole-class compounds.

This guide provides a foundational understanding of 4-(2-Methylimidazol-1-
ylmethyl)phenylamine for research and development purposes. Its structural features make it

a compelling candidate for further investigation, particularly in the synthesis of derivative

libraries for screening against various therapeutic targets in oncology and infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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